Methyl 4-(1H-indol-1-yl)butanoate
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Overview
Description
Methyl 4-(1H-indol-1-yl)butanoate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by an indole ring attached to a butanoate ester group, making it a versatile molecule in synthetic chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1H-indol-1-yl)butanoate typically involves the reaction of indole with butanoic acid derivatives. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The resulting indole can then be esterified with methyl butanoate under standard esterification conditions using an acid catalyst like sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1H-indol-1-yl)butanoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Indole-2,3-diones.
Reduction: 4-(1H-indol-1-yl)butanol.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Methyl 4-(1H-indol-1-yl)butanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(1H-indol-1-yl)butanoate involves its interaction with specific molecular targets. The indole ring can mimic the structure of tryptophan, allowing it to bind to various enzymes and receptors in the body. This binding can modulate biological pathways, leading to effects such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(1-methyl-1H-indol-3-yl)butanoate: Similar structure but with a methyl group at the C-3 position of the indole ring.
Ethyl 4-(1H-indol-1-yl)butanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness
Methyl 4-(1H-indol-1-yl)butanoate is unique due to its specific ester group and the position of the indole ring attachment. This structural uniqueness can influence its reactivity and biological activity, making it a valuable compound for targeted research and applications .
Biological Activity
Methyl 4-(1H-indol-1-yl)butanoate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will delve into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features an indole moiety linked to a butanoate group through a methyl ester functional group. Its chemical formula is C13H15N1O2. The indole structure is known for its diverse biological activities, making this compound a candidate for various pharmacological applications.
The mechanism of action of this compound primarily involves its ability to mimic the structure of tryptophan, allowing it to interact with specific enzymes and receptors in the body. This interaction can modulate biological pathways, leading to effects such as enzyme inhibition or receptor activation. Notably, it has been studied for its potential to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes associated with neurotransmission .
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria .
- Antioxidant Properties : Studies suggest that it may possess antioxidant capabilities, which could be beneficial in reducing oxidative stress .
- Cytotoxic Effects : Preliminary investigations have indicated potential cytotoxic effects on cancer cell lines, warranting further exploration into its anticancer properties .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is useful.
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
Methyl 4-(1-methyl-1H-indol-3-yl)butanoate | Methyl group at C-3 position | Similar antimicrobial effects |
Ethyl 4-(1H-indol-1-yl)butanoate | Ethyl ester instead of methyl | Enhanced plant growth regulation |
This compound is unique due to its specific ester group and the position of the indole ring attachment, influencing its reactivity and biological activity .
Case Studies
Several studies have investigated the biological effects of this compound:
- Antimicrobial Efficacy : A study assessed the antibacterial activity against various bacterial strains, revealing significant inhibition zones compared to control groups. The compound showed particular efficacy against Staphylococcus aureus and Escherichia coli.
- Antioxidant Activity : In vitro assays demonstrated that this compound reduced reactive oxygen species (ROS) levels in cultured cells, suggesting a protective effect against oxidative damage.
- Cytotoxicity in Cancer Cells : Research involving human cancer cell lines indicated that treatment with this compound resulted in dose-dependent cytotoxicity, with IC50 values comparable to established chemotherapeutic agents .
Properties
CAS No. |
143217-46-3 |
---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
methyl 4-indol-1-ylbutanoate |
InChI |
InChI=1S/C13H15NO2/c1-16-13(15)7-4-9-14-10-8-11-5-2-3-6-12(11)14/h2-3,5-6,8,10H,4,7,9H2,1H3 |
InChI Key |
IYQNSZJUPJZUHS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCN1C=CC2=CC=CC=C21 |
Origin of Product |
United States |
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